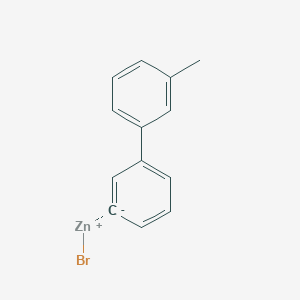
3-(3-Methylphenyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the zinc atom in the molecule enhances its reactivity and selectivity, making it a crucial reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)phenylzinc bromide typically involves the reaction of 3-bromotoluene with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3-Bromotoluene+Zinc→3-(3-Methylphenyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of continuous flow technology also enhances safety by minimizing the handling of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by a new carbon-carbon bond.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used to facilitate cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize organozinc compounds.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.
Major Products
The major products formed from reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
3-(3-Methylphenyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a tool for modifying biomolecules, enabling the study of biological pathways and mechanisms.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic partner. This transfer is facilitated by the presence of a catalyst, which activates the electrophile and promotes the formation of the new carbon-carbon bond. The zinc atom acts as a stabilizing agent, reducing the activation energy required for the reaction to proceed.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- 3-Methylphenylzinc bromide
- 4-Methylphenylzinc bromide
Uniqueness
3-(3-Methylphenyl)phenylzinc bromide is unique due to the presence of both a phenyl and a 3-methylphenyl group, which enhances its reactivity and selectivity in cross-coupling reactions. This dual functionality allows for the synthesis of more complex and diverse organic molecules compared to simpler organozinc compounds.
Properties
Molecular Formula |
C13H11BrZn |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-3-phenylbenzene |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
DNLMJFAUGKEHBR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















